

Solubility of butyl methanesulfonate in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyl methanesulfonate

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An In-depth Technical Guide to the Solubility of **Butyl Methanesulfonate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **butyl methanesulfonate**, a key intermediate in pharmaceutical synthesis. Given the limited availability of precise quantitative solubility data in public literature, this document summarizes known qualitative information. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data as required for their specific applications. A comparative solubility profile of the closely related compound, ethyl methanesulfonate, is also presented to provide a contextual reference.

Introduction to Butyl Methanesulfonate

Butyl methanesulfonate (BuMs), also known as butyl mesylate, is an alkylating agent used in the synthesis of various pharmaceutical compounds. Its chemical formula is $C_5H_{12}O_3S$, and it possesses a molecular weight of 152.21 g/mol. The solubility of BuMs in organic solvents is a critical parameter for its application in chemical reactions, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of reaction conditions, improvement of yield and purity, and the development of stable formulations.

Solubility Data

Butyl Methanesulfonate Solubility

A thorough review of scientific literature indicates a notable scarcity of specific quantitative data on the solubility of **butyl methanesulfonate** in common organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of **Butyl Methanesulfonate**

Solvent	Chemical Formula	Qualitative Solubility
Chloroform	CHCl ₃	Soluble[1]
Methanol	CH ₃ OH	Soluble[1]

Note: Quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for **butyl methanesulfonate** is not readily available in published literature. Researchers are encouraged to determine these values experimentally using the protocols outlined in this guide.

Comparative Solubility Data: Ethyl Methanesulfonate

To provide a frame of reference, the following table summarizes the available quantitative solubility data for ethyl methanesulfonate (EMS), a structurally similar compound. EMS is also an alkylating agent with a molecular formula of C₃H₈O₃S. It is generally highly soluble in polar organic solvents.[2]

Table 2: Quantitative Solubility of Ethyl Methanesulfonate

Solvent	Chemical Formula	Solubility	Temperature (°C)
Chloroform	CHCl ₃	Miscible (200 mg/mL)	Not Specified
Water	H ₂ O	50-100 g/L	27
Ethanol	C ₂ H ₅ OH	Highly Soluble[2]	Not Specified
Acetone	C ₃ H ₆ O	Highly Soluble[2]	Not Specified

Experimental Protocols for Solubility Determination

The following protocols describe the well-established shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound, which can then be quantified using gravimetric analysis or High-Performance Liquid Chromatography (HPLC).^[3]

Shake-Flask Method for Achieving Equilibrium

This method is considered the gold standard for determining thermodynamic solubility as it ensures the solution has reached a state of equilibrium with the undissolved solute.^[3]

Materials:

- **Butyl methanesulfonate**
- Selected organic solvent(s)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or water bath

Procedure:

- Add an excess amount of **butyl methanesulfonate** to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
- Accurately add a known volume or mass of the desired organic solvent to the vial.
- Securely seal the vial to prevent solvent evaporation.
- Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- After the equilibration period, cease agitation and allow the undissolved solid to settle.

- Carefully withdraw a sample of the supernatant for analysis, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).

Quantification by Gravimetric Analysis

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

- Saturated solution from the shake-flask method
- Pre-weighed evaporation dish or vial
- Analytical balance
- Drying oven or vacuum desiccator

Procedure:

- Accurately weigh a clean, dry evaporation dish.
- Carefully transfer a known mass or volume of the clear supernatant (from step 7 of the shake-flask method) into the pre-weighed dish.
- Gently evaporate the solvent in a fume hood or under a stream of inert gas.
- Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.
- Cool the dish in a desiccator and weigh it.
- Repeat the drying and weighing steps until a constant mass is obtained.

Calculation:

$$\text{Solubility (g/100 g solvent)} = \frac{[(\text{Mass of dish} + \text{residue}) - (\text{Mass of empty dish})]}{(\text{Mass of solvent})} \times 100$$

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are not easily analyzed by gravimetric methods.

Materials:

- Saturated solution from the shake-flask method
- HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)
- Appropriate HPLC column
- Mobile phase
- Volumetric flasks and pipettes for dilutions
- **Butyl methanesulfonate** standard of known purity

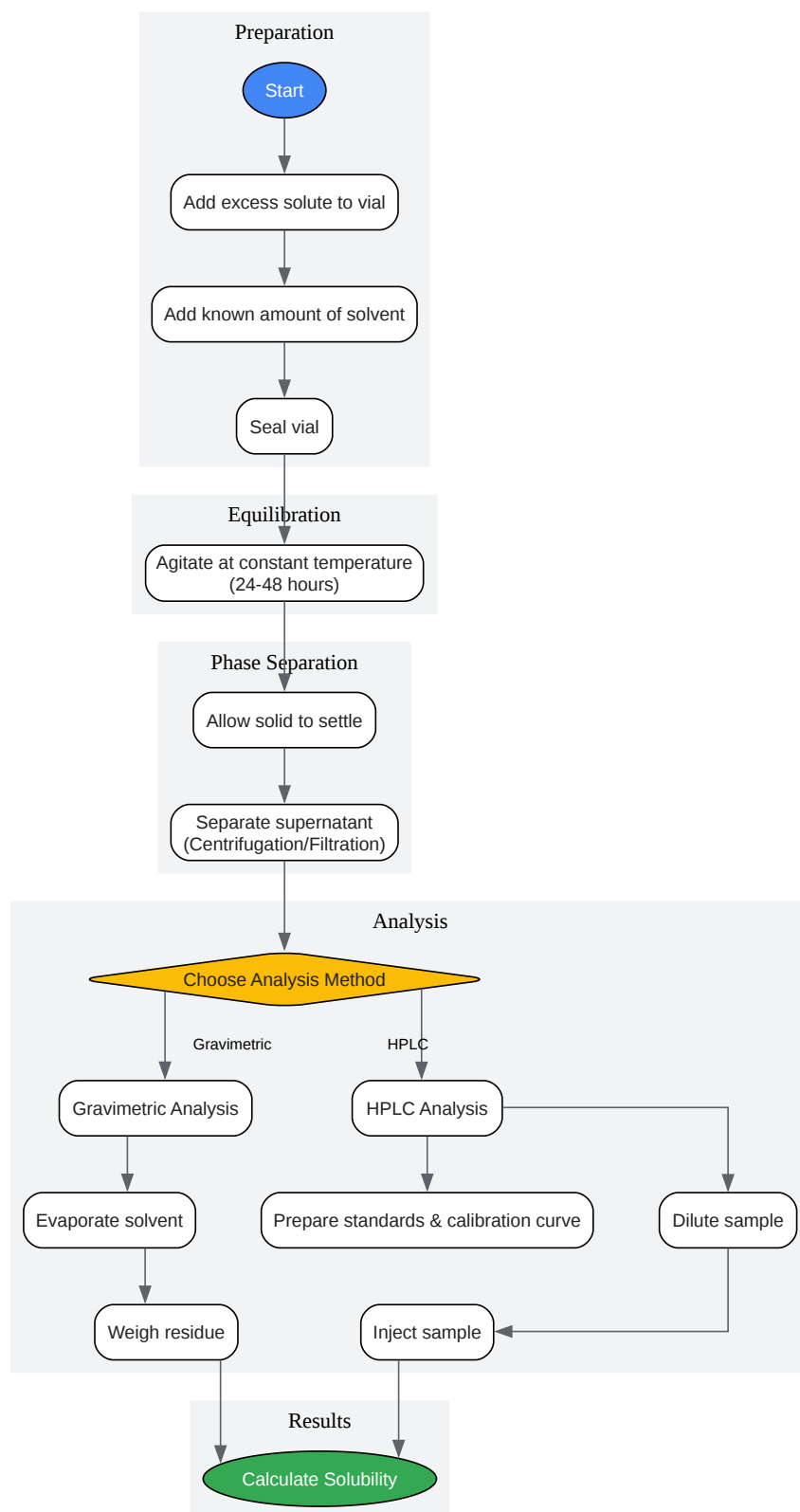
Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **butyl methanesulfonate** of known concentrations in the same solvent used for the solubility determination.
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
- Sample Preparation: Accurately dilute a known volume of the clear supernatant (from step 7 of the shake-flask method) with the solvent to a concentration that falls within the range of the calibration curve.
- Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

- Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.



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Caption: Experimental workflow for determining the solubility of **butyl methanesulfonate**.

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